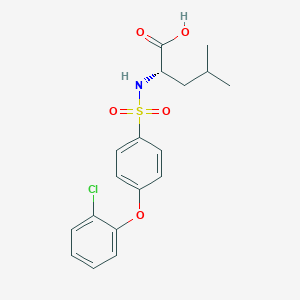
C18H20ClNO5S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate involves several steps. One common method includes the reaction of 4-chloro-N-(2-methoxyethyl)benzamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory pathways and microbial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Benzoximate (C18H18ClNO5): Similar structure but lacks the methanesulfonate group.
Tranexamic acid (C18H20ClNO5): Similar molecular formula but different functional groups and applications
Uniqueness
3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H20ClNO5S |
|---|---|
Peso molecular |
397.9 g/mol |
Nombre IUPAC |
(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H20ClNO5S/c1-12(2)11-16(18(21)22)20-26(23,24)14-9-7-13(8-10-14)25-17-6-4-3-5-15(17)19/h3-10,12,16,20H,11H2,1-2H3,(H,21,22)/t16-/m0/s1 |
Clave InChI |
NOOHVTMKDANSCX-INIZCTEOSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
SMILES canónico |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


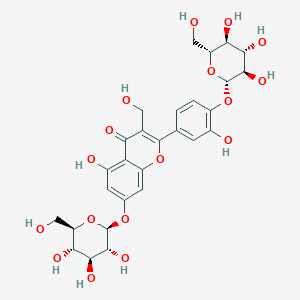
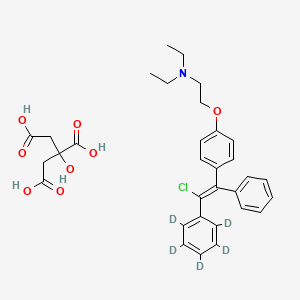
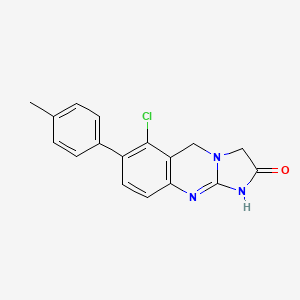


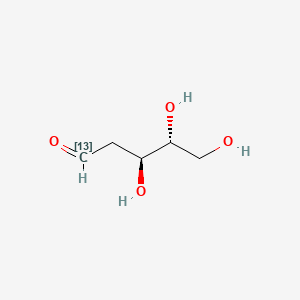
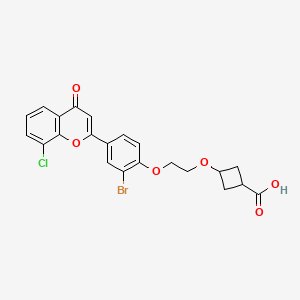
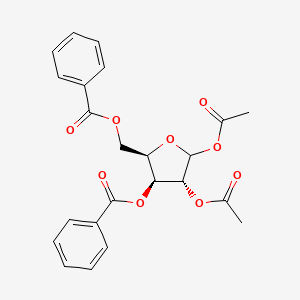
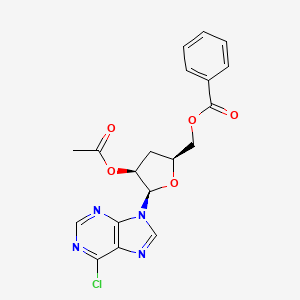

![N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide](/img/structure/B12392642.png)
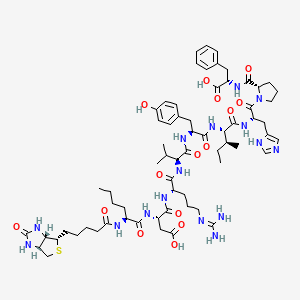
![[(2S,4S,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392654.png)
![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392659.png)
